N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Description
N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a useful research compound. Its molecular formula is C18H14N2O4S2 and its molecular weight is 386.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are microbial cells . It has been synthesized as an anti-microbial agent . The compound shows activity against Staphylococcus aureus among gram-positive bacteria, and against Klebsiella pneumonia among gram-negative bacteria .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors . This binding can disrupt the normal function of the microbial cells, leading to their death .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and proliferation of microbial cells . By binding to key receptors, it may disrupt essential processes such as DNA replication, protein synthesis, or cell wall formation .
Result of Action
The result of the compound’s action is the inhibition of microbial growth . It has shown activity against certain strains of bacteria, indicating its potential as an anti-microbial agent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the microbial cells themselves .
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPIDEJKDOZOAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.